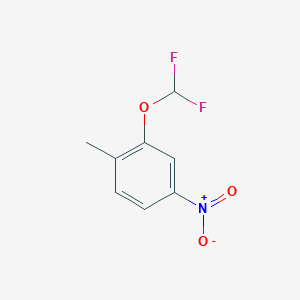

2-(Difluoromethoxy)-4-nitrotoluene

Description

2-(Difluoromethoxy)-4-nitrotoluene is a fluorinated aromatic compound with the molecular formula C₈H₆F₂NO₃. Structurally, it consists of a toluene backbone substituted with a nitro (-NO₂) group at the para position (C4) and a difluoromethoxy (-OCHF₂) group at the ortho position (C2). The difluoromethoxy group introduces strong electron-withdrawing effects due to fluorine’s electronegativity, which influences the compound’s electronic distribution, solubility, and reactivity. Potential applications include use as intermediates in pharmaceuticals or agrochemicals, where fluorinated groups enhance metabolic stability and bioavailability.

Properties

IUPAC Name |

2-(difluoromethoxy)-1-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-5-2-3-6(11(12)13)4-7(5)14-8(9)10/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWRKOXMBSXMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-(Difluoromethoxy)toluene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another approach is the difluoromethylation of 4-nitrotoluene using difluoromethylating agents such as difluoromethyl phenyl sulfone .

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)-4-nitrotoluene may involve large-scale nitration and difluoromethylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 2-(Difluoromethoxy)-4-aminotoluene.

Substitution: Various substituted toluenes depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethoxy)-4-nitrotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-nitrotoluene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is structurally distinct from dinitrotoluenes (DNTs), which feature two nitro groups on the toluene ring. Key differences include:

The presence of fluorine in this compound increases its molecular weight and lipophilicity compared to DNTs.

Physical and Chemical Properties

DNTs exhibit varied melting points depending on isomerism:

In contrast, this compound’s melting point is unreported, but the fluorine substituents likely reduce crystallinity compared to nitro groups, resulting in a lower melting point. Solubility in organic solvents (e.g., dichloromethane, ethyl acetate) is expected to be higher due to the difluoromethoxy group’s nonpolar character.

Biological Activity

2-(Difluoromethoxy)-4-nitrotoluene is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its structural features, particularly the difluoromethoxy and nitro groups, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, highlighting its interactions with biomolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the difluoromethoxy group enhances its lipophilicity, which can influence its interaction with biological membranes and targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. The nitro group is known to participate in redox reactions, which could lead to the formation of reactive intermediates that bind covalently to enzyme active sites.

- Antimicrobial Activity : Nitro compounds have been shown to exhibit antimicrobial properties through mechanisms involving DNA damage upon reduction to reactive species. This suggests that this compound may have similar capabilities .

Antimicrobial Activity

Recent studies indicate that nitro-containing compounds can serve as effective antimicrobial agents. For instance, the mechanism by which these compounds exert their effects typically involves the reduction of the nitro group to generate toxic intermediates that damage microbial DNA.

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Metronidazole | 1 | H. pylori |

| Chloramphenicol | 16 | E. coli |

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity for nitro derivatives. The cytotoxic effects are often assessed using cell lines, where IC50 values are determined.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa | TBD | TBD |

| MCF-7 | TBD | TBD |

Case Studies

- Anticancer Activity : A study exploring the anticancer potential of nitro derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study suggested that the mechanism involved apoptosis induction through oxidative stress pathways .

- Environmental Impact : Another investigation assessed the environmental persistence and toxicity of nitro-substituted compounds, including this compound. Results indicated potential risks associated with bioaccumulation in aquatic organisms, emphasizing the need for further ecotoxicological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.